4,5-Bis(4-methoxyphenyl)-1,2-oxazole 4,5-Bis(4-methoxyphenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11156894
InChI: InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

4,5-Bis(4-methoxyphenyl)-1,2-oxazole

CAS No.:

Cat. No.: VC11156894

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

4,5-Bis(4-methoxyphenyl)-1,2-oxazole -

Specification

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 4,5-bis(4-methoxyphenyl)-1,2-oxazole
Standard InChI InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3
Standard InChI Key YHLCZGJRMRMYLT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC
Canonical SMILES COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of 4,5-bis(4-methoxyphenyl)-1,2-oxazole is C23_{23}H19_{19}NO3_{3}, with a molecular weight of 357.41 g/mol. The oxazole core (C3_3H3_3NO) is functionalized with two 4-methoxyphenyl groups, each contributing a methoxy (-OCH3_3) substituent at the para position of the benzene ring. Key structural features include:

  • Oxazole ring: A planar, aromatic heterocycle contributing to electronic delocalization.

  • Methoxyphenyl groups: Electron-donating methoxy groups enhance solubility and influence electronic properties.

The compound’s polar surface area (PSA) is estimated at 69.79 Å2^2, and its logP (octanol-water partition coefficient) is approximately 6.32, indicating high lipophilicity . These properties suggest moderate solubility in organic solvents like dichloromethane or ethyl acetate.

Synthetic Methodologies

Copper-Catalyzed Cycloaddition

A regioselective synthesis route for polyarylated oxazoles involves Cu(I)-mediated cyclization. For example, 2-(4-methoxyphenyl)-4,5-diphenyloxazole (a structural analog) was synthesized via a one-pot reaction using:

  • Alkyne precursors: 1,2-Diphenylethyne.

  • Nitrile substrates: 4-Methoxybenzonitrile.

  • Catalyst: Cu(OAc)2_2 (10 mol%) and BF3_3·Et2_2O (1 equiv).

  • Conditions: 80–100°C under O2_2 atmosphere .

This method achieves 90% yield for analogous compounds, suggesting adaptability for 4,5-bis(4-methoxyphenyl)-1,2-oxazole by substituting phenyl groups with 4-methoxyphenyl moieties .

Cyclocondensation Reactions

Early oxazole syntheses, such as those reported by Klose et al. (1983), involve cyclocondensation of α-haloketones with amides. For instance, 2-(4-fluorophenyl)sulfanyl-4,5-bis(4-methoxyphenyl)-1,3-oxazole was prepared using thioamide precursors under acidic conditions . While this targets a 1,3-oxazole isomer, similar strategies could be modified for 1,2-oxazoles by adjusting reaction kinetics and substituent positions.

Physicochemical Properties

Experimental data for 4,5-bis(4-methoxyphenyl)-1,2-oxazole remains sparse, but properties can be extrapolated from related compounds:

PropertyValue (Estimated)Source Compound
Melting Point110–112°C2-(4-Methoxyphenyl)-4,5-diphenyloxazole
LogP6.322-(4-Fluorophenyl)sulfanyl analog
Solubility in DMSO>10 mMN-Benzyl oxazole derivatives

The methoxy groups improve solubility in polar aprotic solvents compared to non-functionalized aryloxazoles.

Comparative Analysis with Analogous Oxazoles

CompoundKey Structural DifferencesBiological Activity
4,5-Diphenyl-1,2-oxazoleLacks methoxy groupsModerate cytotoxicity (IC50_{50} >10 μM)
2-(4-Methoxyphenyl)-1,3-oxazoleOxazole isomerism (1,3 vs. 1,2)Reduced logP (5.12)
N-Benzyl oxazole acetamideAcetamide side chainEnhanced anticancer activity

The para-methoxy substituents in 4,5-bis(4-methoxyphenyl)-1,2-oxazole likely improve bioavailability and target selectivity compared to non-functionalized analogs.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing scalable routes using earth-abundant catalysts.

  • Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR).

  • Materials Applications: Investigating optoelectronic properties for OLEDs or sensors.

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